molecular formula C13H15NO2S B2427648 N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide CAS No. 2320670-96-8

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide

Cat. No.: B2427648
CAS No.: 2320670-96-8
M. Wt: 249.33
InChI Key: ODWWRBYWPDUWAF-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide ( 2309802-05-7) is a synthetic organic compound with a molecular formula of C17H17NO2S and a molecular weight of 299.39 . This compound features a benzofuran carboxamide core linked via a nitrogen atom to a 2-methyl-2-(thiophen-3-yl)propyl group, creating a hybrid heterocyclic structure of significant interest in medicinal and agrochemical research . Heterocyclic compounds containing thiophene rings are recognized as privileged pharmacophores in drug discovery due to their versatile biological properties and are found in numerous FDA-approved pharmaceuticals . Similarly, the furan moiety is a common building block in various bioactive molecules. The integration of these systems makes this compound a valuable scaffold for investigating new structure-activity relationships in the development of novel active substances . Researchers can utilize this chemical as a key intermediate or a lead compound for further optimization and biological screening. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, cosmetics, or household products.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,10-5-7-17-8-10)9-14-12(15)11-4-3-6-16-11/h3-8H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWWRBYWPDUWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CO1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide requires a convergent approach, involving two primary components:

  • Furan-2-carboxylic acid (or its activated derivatives)
  • 2-Methyl-2-(thiophen-3-yl)propan-1-amine

Furan-2-carboxylic Acid Derivatives

Furan-2-carboxylic acid is commercially available but can also be synthesized via oxidation of furfural or carboxylation of furan using Grignard reagents. Patent CN101987842A details a carboxylation method using CO₂ and a thiophene-derived Grignard reagent, achieving yields up to 85%.

2-Methyl-2-(thiophen-3-yl)propan-1-amine

This branched amine is synthesized through a multi-step sequence:

  • Thiophene Functionalization : Introduction of a methyl group at the 3-position of thiophene via bromination and subsequent metal-mediated coupling.
  • Propylamine Construction : Alkylation or reductive amination to install the methyl-branched propyl chain.

Synthetic Routes to this compound

Route 1: Amide Coupling via Activated Furan-2-carboxylic Acid

Step 1: Synthesis of 3-Bromo-2-methylthiophene

As described in CN101987842A, 3-bromo-2-methylthiophene is prepared by brominating 2-methylthiophene using liquid bromine in the presence of zinc acetate and acetic acid. Key conditions include:

  • Solvent : Tetrahydrofuran (THF) or water
  • Catalyst : Zinc or iron powder
  • Yield : 80% (purity: 96%)

The reaction proceeds via electrophilic aromatic substitution, with bromine selectively attacking the 3-position due to the directing effect of the methyl group.

Step 2: Grignard Reagent Formation and Carboxylation

3-Bromo-2-methylthiophene is converted to a Grignard reagent (thiophen-3-ylmagnesium bromide) using magnesium and iodine in THF. Subsequent carboxylation with dry ice yields 2-methyl-thenoic acid:

$$
\text{Thiophen-3-ylMgBr} + \text{CO}_2 \rightarrow \text{2-Methyl-thenoic acid}
$$

Conditions :

  • Temperature: 0–65°C (Grignard formation), -40–20°C (carboxylation)
  • Yield: 85.4% (purity: 94%)
Step 3: Amide Bond Formation

Furan-2-carboxylic acid is activated using thionyl chloride to form furan-2-carbonyl chloride, which reacts with 2-methyl-2-(thiophen-3-yl)propan-1-amine in the presence of a base (e.g., triethylamine):

$$
\text{Furan-2-carbonyl chloride} + \text{Amine} \rightarrow \text{Target compound}
$$

Optimization Notes :

  • Solvent : Dichloromethane or THF
  • Reaction Time : 4–6 hours
  • Yield : 70–78%

Route 2: Reductive Amination Approach

Step 1: Synthesis of 2-Methyl-2-(thiophen-3-yl)propanal

A Mannich reaction between thiophen-3-ylmagnesium bromide and 2-methylpropanal generates the aldehyde intermediate.

Step 2: Reductive Amination

The aldehyde is reacted with ammonia and hydrogen gas under catalytic hydrogenation conditions (Pd/C or Raney Ni) to yield the primary amine:

$$
\text{Aldehyde} + \text{NH}3 \xrightarrow{\text{H}2/\text{catalyst}} \text{2-Methyl-2-(thiophen-3-yl)propan-1-amine}
$$

Conditions :

  • Pressure: 1–3 atm
  • Yield: 65–72%
Step 3: Amidation

Coupling the amine with furan-2-carboxylic acid using EDCl/HOBt yields the final product:

$$
\text{Furan-2-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}
$$

Yield : 68–75%

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Yield 58–62% 45–50%
Purity 94–96% 88–92%
Scalability Industrial Laboratory
Key Advantage High purity Fewer steps

Route 1, leveraging Grignard chemistry, offers superior yields and purity, making it suitable for industrial production. Route 2, while simpler, suffers from lower efficiency due to competing side reactions during reductive amination.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, 1H, furan), 7.01 (d, 1H, thiophene), 2.78 (s, 3H, CH₃).
  • IR : 1650 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (N-H stretch).

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms purity >95%.

Industrial-Scale Considerations

Patent CN101987842A emphasizes operational simplicity by avoiding tedious purification steps. Key recommendations include:

  • Solvent Recovery : THF and ethyl acetate are distilled and reused.
  • Waste Reduction : Metal residues (Zn, Fe) are filtered and recycled.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
Recent studies have highlighted the fungicidal properties of compounds related to N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide. For instance, a derivative demonstrated significant efficacy against common plant pathogens. In greenhouse trials, it exhibited control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively. This performance surpassed that of commercial fungicides like flumorph and mancozeb, which showed lower efficacies at higher concentrations .

Field Trials
Field trials conducted on crops further affirmed the compound's potential as a fungicide. The results indicated that it maintained higher control efficacies compared to established fungicides, suggesting its viability for commercial development in agricultural practices .

Medicinal Chemistry Applications

Antiviral Activity
this compound derivatives have been explored for their antiviral properties, particularly against SARS-CoV-2. Inhibitors derived from furan-based structures have shown promising results as non-peptidomimetic inhibitors of the main protease of SARS-CoV-2, indicating potential for therapeutic applications in viral infections .

Pharmacological Insights
The compound's structural characteristics allow it to interact with biological targets effectively. Pharmacophore modeling and quantitative structure–activity relationship (QSAR) studies have been employed to optimize its activity against specific biological targets, enhancing its potential as a drug candidate .

Case Studies

Case Study 1: Fungicidal Efficacy
In a controlled environment, this compound was tested against various fungal pathogens. The compound demonstrated a significantly lower effective concentration (EC50 = 1.96 mg/L), indicating its high potency compared to traditional fungicides .

Case Study 2: Antiviral Properties
Another study focused on the development of furan-based compounds as inhibitors of SARS-CoV-2 main protease. The derivatives exhibited minimal cytotoxicity and showed promise for further optimization in drug development against viral infections .

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxamide.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furancarboxamide.

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide is unique due to the combination of both furan and thiophene rings in its structure, which imparts distinct chemical properties and potential biological activities. This dual-ring system is less common compared to compounds containing only one of these rings, making it a valuable compound for research and development.

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a furan ring and a thiophene ring, contributing to its unique chemical properties. The compound's molecular formula is C13H15NOSC_{13}H_{15}NOS, with a molecular weight of approximately 249.33 g/mol .

Synthesis

The synthesis involves:

  • Formation of Intermediate : The initial step is the synthesis of 2-methyl-2-(thiophen-3-yl)propan-1-amine through alkylation of thiophene with 2-bromo-2-methylpropane.
  • Coupling Reaction : This intermediate is then coupled with furan-2-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that derivatives of similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Bacterial Strain
Compound A0.22Staphylococcus aureus
Compound B0.25Staphylococcus epidermidis
This compoundTBDTBD

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. Research indicates that related thiophene derivatives exhibit cytotoxic effects on cancer cell lines, with some showing IC50 values lower than 18.11 μM against HT-29 colorectal cancer cells . The structural similarity between these compounds and this compound suggests potential for further exploration in cancer therapeutics.

Case Studies

  • Fungicidal Activity : A study on thiophene derivatives indicated that compounds similar to this compound displayed effective fungicidal activity against Pseudoperonospora cubensis, with control efficacy rates significantly higher than commercial fungicides .

    Table 2: Control Efficacy Against Cucumber Downy Mildew
    CompoundConcentration (mg/L)Control Efficacy (%)
    Compound 4f10070
    Compound 4f20079
    Flumorph20056
    Mancozeb100076

Q & A

Q. Methodological Answer :

  • Key Steps :
    • Reagent Selection : Use 2-methyl-2-(thiophen-3-yl)propylamine and furan-2-carbonyl chloride as precursors.
    • Reaction Conditions : Reflux in anhydrous acetonitrile or dichloromethane with a catalytic base (e.g., triethylamine) to neutralize HCl byproducts.
    • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC.
    • Purification : Isolate via column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures.
  • Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the carbonyl chloride. Stoichiometric excess of the amine (1.1–1.2 equiv) may improve yield .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Q. Methodological Answer :

  • FT-IR :
    • Amide C=O stretch : ~1670 cm⁻¹.
    • Thiophene C-S vibrations : ~680–720 cm⁻¹.
    • Furan ring C-O-C asymmetric stretch : ~1230–1260 cm⁻¹ .
  • 1H NMR :
    • Thiophene protons: δ 6.5–7.5 ppm (multiplet).
    • Furan protons: δ 6.3–7.4 ppm (coupled doublets).
    • Propyl CH₃ groups: δ 1.2–1.5 ppm (singlet).
  • 13C NMR :
    • Amide carbonyl: ~165–170 ppm.
    • Thiophene/furan carbons: 110–140 ppm .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated vs. observed) .

Advanced: How does the substitution pattern (thiophene vs. furan) influence electronic properties and bioactivity?

Q. Methodological Answer :

  • Computational Analysis :
    • Perform DFT calculations (e.g., Gaussian 16) to compare electron density maps. Thiophene’s sulfur atom increases electron richness, potentially enhancing π-π stacking with biological targets.
    • Calculate HOMO/LUMO gaps to predict redox activity .
  • Experimental Validation :
    • Use cyclic voltammetry to measure oxidation potentials. Thiophene derivatives often show lower oxidation potentials than furan analogs, impacting stability in biological systems .
  • Biological Implications :
    • Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) to assess substituent effects on binding affinity .

Advanced: What strategies optimize regioselectivity during thiophene ring functionalization?

Q. Methodological Answer :

  • Directed Metallation :
    • Use LDA (lithium diisopropylamide) at −78°C to deprotonate thiophene-3-position, followed by electrophilic quenching (e.g., iodomethane).
  • Cross-Coupling :
    • Employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ to introduce aryl/alkyl groups at specific positions.
  • Protection/Deprotection :
    • Protect the amide group with Boc (tert-butoxycarbonyl) to prevent side reactions during bromination .

Advanced: How to design a crystallographic study to resolve molecular conformation?

Q. Methodological Answer :

  • Single-Crystal Growth :
    • Use slow evaporation of a saturated DCM/hexane solution at 4°C.
  • X-Ray Diffraction :
    • Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
    • Analyze dihedral angles between thiophene and furan rings; compare with analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide ).
  • Hydrogen Bonding :
    • Identify weak C–H⋯O/S interactions using Mercury software. These interactions influence packing and stability .

Advanced: What in vitro assays evaluate potential antifungal activity?

Q. Methodological Answer :

  • Microbroth Dilution (CLSI M27-A3) :
    • Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).
    • Determine MIC (Minimum Inhibitory Concentration) using RPMI-1640 medium.
  • Cytotoxicity Screening :
    • Use MTT assay on HEK-293 cells to calculate selectivity index (SI = IC₅₀ mammalian cells / MIC fungal cells).
  • Mode of Action :
    • Perform ergosterol binding assays or β-1,3-glucan synthase inhibition tests to identify targets .

Advanced: How to address conflicting solubility data in different solvents?

Q. Methodological Answer :

  • Solubility Profiling :
    • Use shake-flask method (HPLC quantification) in DMSO, ethanol, and PBS (pH 7.4).
    • Apply Hansen Solubility Parameters (HSPs) to predict miscibility gaps.
  • Co-solvency Approach :
    • Optimize DMSO/water mixtures (≤5% DMSO) for in vitro assays.
    • For in vivo studies, use PEG-400 or cyclodextrin-based formulations .

Advanced: What computational tools predict metabolic stability?

Q. Methodological Answer :

  • Software :
    • Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites.
  • In Silico Metabolism :
    • Identify likely oxidation sites (e.g., thiophene S-oxidation) using MetaSite.
  • Experimental Validation :
    • Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .

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